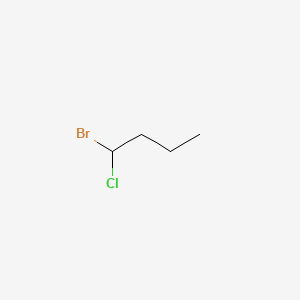

Bromo-chloro-butane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H8BrCl |

|---|---|

Molecular Weight |

171.46 g/mol |

IUPAC Name |

1-bromo-1-chlorobutane |

InChI |

InChI=1S/C4H8BrCl/c1-2-3-4(5)6/h4H,2-3H2,1H3 |

InChI Key |

DQHKCMPDSGCTHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-chlorobutane (B25774), a versatile haloalkane building block in organic synthesis. The document details the theoretical background, potential synthetic pathways, and a generalized experimental protocol. It is intended for an audience with a professional background in chemistry and drug development.

Introduction

1-Bromo-2-chlorobutane is a vicinal halobutane of significant interest in synthetic organic chemistry.[1] Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective sequential transformations.[1] The carbon-bromine bond is generally more labile and susceptible to nucleophilic attack than the carbon-chlorine bond, making 1-bromo-2-chlorobutane a valuable precursor for the synthesis of complex molecules.[1] This guide will focus on the most direct and common method for its preparation: the electrophilic addition of bromine chloride (BrCl) to 1-butene (B85601).

Theoretical Framework: Electrophilic Addition to Alkenes

The synthesis of 1-bromo-2-chlorobutane from 1-butene is a classic example of an electrophilic addition reaction. The reaction proceeds via the attack of the electron-rich π-bond of the alkene on an electrophilic halogen species.[2][3]

Reaction Mechanism

The generally accepted mechanism for the addition of mixed halogens like bromine chloride to an alkene involves a two-step process:

-

Formation of a Bromonium Ion: The electrophilic bromine atom of BrCl is attacked by the π-electrons of the 1-butene double bond. This leads to the formation of a cyclic bromonium ion intermediate, with the positive charge delocalized over the bromine atom and the two carbon atoms of the former double bond.[2][3]

-

Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the first step or present in the reaction medium, then acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition).[2][3] This backside attack results in the opening of the three-membered ring and the formation of the vicinal dihalide.

Regioselectivity: Markovnikov's Rule

In the case of an unsymmetrical alkene like 1-butene, the nucleophilic attack of the chloride ion on the bromonium ion intermediate is regioselective. According to Markovnikov's rule, the nucleophile (chloride) will preferentially attack the more substituted carbon atom of the double bond. Therefore, the chlorine atom will add to the second carbon of the butane (B89635) chain, while the bromine atom will be on the terminal carbon, yielding 1-bromo-2-chlorobutane as the major product.[4]

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. 1-Butene is a flammable gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 1-Butene | C₄H₈ | 56.11 | Gas at room temperature. |

| Bromine | Br₂ | 159.81 | Liquid, highly corrosive and toxic. |

| Lithium Chloride | LiCl | 42.39 | Anhydrous. |

| Methanol (B129727) | CH₃OH | 32.04 | Anhydrous. |

| Ethanol | C₂H₅OH | 46.07 | For purification. |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | For washing. |

| Silver Nitrate | AgNO₃ | 169.87 | For qualitative analysis. |

| Nitric Acid | HNO₃ | 63.01 | For acidification. |

| Ammonia solution | NH₃(aq) | - | For qualitative analysis. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |

Procedure

-

Preparation of the Bromine Chloride Reagent (in situ): Dissolve a known quantity of anhydrous lithium chloride in anhydrous methanol in a suitable reaction flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of bromine to the cooled solution while stirring. This will generate bromine chloride in situ.

-

Reaction with 1-Butene: Bubble a steady stream of 1-butene gas through the cold bromine chloride solution.[5] Continue the gas flow until the characteristic reddish-brown color of bromine disappears, indicating the consumption of the halogen.[5]

-

Work-up:

-

Allow the reaction mixture to stand, which may result in the separation of two layers. The lower, denser layer will be the crude product.[5]

-

Separate the lower organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute aqueous solution of sodium hydroxide (to remove any unreacted acids), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

The crude 1-bromo-2-chlorobutane can be purified by fractional distillation under reduced pressure.[6]

-

Characterization

The identity and purity of the synthesized 1-bromo-2-chlorobutane should be confirmed by spectroscopic methods.

Spectroscopic Data (Predicted)

While specific experimental spectra for 1-bromo-2-chlorobutane are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

| Technique | Expected Features |

| ¹H NMR | Complex multiplet signals are expected for the protons on the carbon chain. The protons on the carbon bearing the chlorine (C2) and the carbon bearing the bromine (C1) will be deshielded and appear at a lower field. The integration of the signals should correspond to the number of protons in each environment. |

| ¹³C NMR | Four distinct signals are expected, corresponding to the four carbon atoms of the butane chain. The carbons bonded to the halogens (C1 and C2) will be shifted downfield. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations will be present. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region (typically below 800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). |

Logical Relationships and Workflows

The synthesis of 1-bromo-2-chlorobutane follows a logical progression from starting materials to the final purified product.

References

- 1. 1-Bromo-2-chlorobutane|CAS 108200-18-6| [benchchem.com]

- 2. chemguide.net [chemguide.net]

- 3. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Two-step bromine attack | Feature | RSC Education [edu.rsc.org]

- 6. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]

Structural Isomerism of Bromo-chloro-butane

An In-depth Technical Guide to the Isomers of Bromo-chloro-butane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of this compound, compounds of interest in organic synthesis and as potential building blocks in drug development. The presence of two different halogen atoms on a butane (B89635) framework allows for selective chemical transformations, making these isomers versatile intermediates. This document details the structural variations, physical properties, and key experimental protocols related to their synthesis and analysis.

The molecular formula C₄H₈BrCl gives rise to several constitutional isomers, which differ in the connectivity of their atoms. These isomers can be broadly categorized based on the carbon skeleton (n-butane or isobutane) and the positions of the bromine and chlorine substituents.

Isomers with an n-Butane Skeleton

When the four carbon atoms are arranged in a straight chain, the following constitutional isomers are possible:

-

1-Bromo-1-chlorobutane

-

1-Bromo-2-chlorobutane

-

2-Bromo-1-chlorobutane

-

2-Bromo-2-chlorobutane

-

2-Bromo-3-chlorobutane

Isomers with an Isobutane (2-methylpropane) Skeleton

With a branched carbon chain, the following constitutional isomers exist:

-

1-Bromo-2-chloro-2-methylpropane

-

1-Bromo-1-chloro-2-methylpropane

-

2-Bromo-1-chloro-2-methylpropane

Stereoisomerism in this compound

Several of the constitutional isomers of this compound possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).

-

1-Bromo-2-chlorobutane: This molecule has one chiral center at the second carbon atom, and therefore exists as a pair of enantiomers (R and S).

-

1-Bromo-3-chlorobutane: The third carbon atom is a chiral center, resulting in a pair of enantiomers.

-

2-Bromo-1-chlorobutane: The second carbon is a chiral center, leading to a pair of enantiomers.

-

2-Bromo-3-chlorobutane: This isomer has two chiral centers (at C2 and C3), which can result in a maximum of 2² = 4 stereoisomers. These consist of two pairs of enantiomers.[1][2][3]

The relationship between these stereoisomers is crucial for understanding their chemical and biological properties, as different stereoisomers can exhibit distinct reactivity and pharmacological effects.

Physical Properties of this compound Isomers

The physical properties of the this compound isomers are influenced by their molecular structure. The boiling points generally increase with the molecular weight and decrease with increased branching due to weaker van der Waals forces.[4] The polarity of the C-Cl and C-Br bonds also contributes to the intermolecular forces.

| Isomer | Boiling Point (°C) | Density (g/mL) |

| 1-Bromo-3-chlorobutane | 154 | Not readily available |

| 1-Bromo-4-chlorobutane | 175 | 1.488 |

| 2-Bromo-2-chlorobutane | 120 | Not readily available |

Experimental Protocols

The synthesis of specific this compound isomers often requires carefully chosen starting materials and reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Synthesis of Dichlorobutane Isomers via Free-Radical Chlorination of 1-Chlorobutane (B31608)

This experiment serves as a model for understanding the factors influencing the product distribution in free-radical halogenation, a common method for introducing halogens into alkanes. The principles can be extended to the synthesis of bromo-chloro-butanes.

Objective: To synthesize a mixture of dichlorobutane isomers from 1-chlorobutane via free-radical chlorination and to analyze the product distribution.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine a molar excess of 1-chlorobutane with sulfuryl chloride and a catalytic amount of AIBN.[8]

-

Initiation: Heat the mixture to reflux (approximately 80°C) to initiate the radical chain reaction.[8] The reaction progress can be monitored by observing the evolution of HCl and SO₂ gas, which should be vented appropriately.[8]

-

Reaction Time: Maintain the reflux for a predetermined period (e.g., 20-30 minutes).[8]

-

Workup: After cooling the reaction mixture to room temperature, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

-

Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and decant the product.

-

Analysis: Analyze the product mixture using gas chromatography to determine the relative amounts of the different dichlorobutane isomers formed.[9]

Expected Outcome: The reaction will produce a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane. The product distribution will depend on the relative reactivity of the different C-H bonds in 1-chlorobutane, which is influenced by both statistical factors and the stability of the resulting free radicals.[10]

Visualizations

Logical Relationship of Isomers

The following diagram illustrates the hierarchical relationship between the different types of isomers of this compound.

Caption: Hierarchical classification of this compound isomers.

Experimental Workflow for Free-Radical Chlorination

The diagram below outlines the key steps in the synthesis and analysis of dichlorobutane isomers via free-radical chlorination.

Caption: Workflow for the synthesis and analysis of dichlorobutanes.

References

- 1. How many diastereomers are present in 2-bromo-3-chlorobutane?? - askIITians [askiitians.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. 1-bromo-4-chlorobutane [stenutz.eu]

- 6. 2-bromo-2-chlorobutane [stenutz.eu]

- 7. 1-bromo-3-chlorobutane [stenutz.eu]

- 8. benchchem.com [benchchem.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]

Spectroscopic Profile of 2-Bromo-1-Chlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-bromo-1-chlorobutane. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages data from analogous compounds, namely 2-bromobutane (B33332) and 2-chlorobutane, to forecast the expected spectroscopic characteristics. This guide also outlines general experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Correlation

The structure of 2-bromo-1-chlorobutane dictates its interaction with electromagnetic radiation, giving rise to unique spectroscopic fingerprints. Understanding the relationship between the molecular structure and the resulting spectra is crucial for structural elucidation and characterization.

An In-depth Technical Guide to the Thermodynamic Properties of 1-Bromo-4-Chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-bromo-4-chlorobutane (B103958). Due to a scarcity of direct experimental data for this specific compound, this document emphasizes estimation methodologies, primarily group additivity methods, to determine key thermodynamic parameters. It also outlines the general experimental protocols that would be employed for the direct measurement of these properties. This guide is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require a thorough understanding of the thermodynamic behavior of 1-bromo-4-chlorobutane for applications in reaction modeling, process design, and safety assessments.

Introduction

1-Bromo-4-chlorobutane (CAS No: 6940-78-9) is a bifunctional haloalkane utilized as a versatile intermediate in organic synthesis, particularly in the formation of cyclic compounds and for introducing a four-carbon chain into molecular structures.[1][2] A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy, is crucial for predicting reaction spontaneity, calculating reaction heats, and ensuring the safe design and scale-up of chemical processes. This guide summarizes the available physical data and provides a detailed framework for estimating the core thermodynamic properties of 1-bromo-4-chlorobutane.

Physicochemical Properties

A summary of the known physical properties of 1-bromo-4-chlorobutane is presented in Table 1. This data is essential for handling, storage, and for use in various physical and chemical calculations.

Table 1: Physicochemical Properties of 1-Bromo-4-Chlorobutane

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈BrCl | [3] |

| Molecular Weight | 171.46 g/mol | [3] |

| Boiling Point | 175 °C (at 760 mmHg) | [4] |

| 80-82 °C (at 30 mmHg) | [5] | |

| Density | 1.488 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.4875 | [5] |

| Flash Point | 60 °C (140 °F) | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. | [3] |

Estimated Thermodynamic Properties

Group Additivity Methods

Methods such as the Benson Group Increment Theory and the Joback method provide frameworks for estimating thermodynamic properties from molecular structure.[6][7][8] The Joback method, for instance, uses a set of predefined functional groups with assigned contributions to calculate properties like heat of formation, heat capacity, and Gibbs free energy of formation.[6][9]

For 1-bromo-4-chlorobutane, the molecule can be broken down into the following groups for estimation purposes:

-

–CH2– (methylene group) - two occurrences

-

–CH2Cl (chloromethyl group)

-

–CH2Br (bromomethyl group)

By summing the contributions of these groups, the thermodynamic properties of the entire molecule can be estimated. It is important to note that these methods provide estimations, and the accuracy can vary, with typical errors in the range of 2-3 kcal/mol for enthalpy of formation.[8]

Estimated Thermodynamic Data

The following table (Table 2) presents estimated thermodynamic properties for 1-bromo-4-chlorobutane. These values are derived from the principles of group additivity and should be used as a guideline in the absence of experimental data.

Table 2: Estimated Thermodynamic Properties of 1-Bromo-4-Chlorobutane (at 298.15 K)

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Liquid) | -150 to -170 | kJ/mol |

| Standard Molar Heat Capacity (Liquid) | 170 to 190 | J/(mol·K) |

| Standard Molar Entropy (Liquid) | 250 to 270 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (Liquid) | -60 to -80 | kJ/mol |

Note: These are estimated values and should be used with caution. Experimental verification is recommended for critical applications.

Experimental Protocols for Thermodynamic Property Determination

Should experimental determination be required, the following sections outline the general methodologies for measuring the key thermodynamic properties of liquid haloalkanes like 1-bromo-4-chlorobutane.

Heat Capacity (Cp)

The specific heat capacity of liquid 1-bromo-4-chlorobutane can be determined using Differential Scanning Calorimetry (DSC) .[10][11][12]

Methodology:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

-

Sample Preparation: A known mass of 1-bromo-4-chlorobutane is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min), over the desired temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured. The heat capacity is calculated from this heat flow difference, the heating rate, and the sample mass.[13][14] Three runs are typically performed: a baseline (empty pans), a run with a sapphire standard (for calibration), and the sample run.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using bomb calorimetry .[15][16][17]

Methodology:

-

Sample Preparation: A precisely weighed sample of 1-bromo-4-chlorobutane is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). A small amount of water is added to the bomb to dissolve the combustion products (HCl and HBr). The bomb is then pressurized with pure oxygen.

-

Combustion: The bomb is placed in a calorimeter containing a known amount of water. The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water in the calorimeter is carefully measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by combusting a standard substance like benzoic acid). Corrections are made for the heat of ignition and the formation of nitric acid from any residual nitrogen. The enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.[18]

Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Methodology:

-

Apparatus: A static or dynamic vapor pressure apparatus is used.[19][20][21] A common setup involves a temperature-controlled equilibrium cell connected to a pressure measurement system.

-

Measurement: The liquid sample is placed in the cell, and the system is allowed to reach thermal and phase equilibrium at various temperatures. The corresponding vapor pressure is recorded at each temperature.

-

Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure and temperature data to the enthalpy of vaporization. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R, where R is the ideal gas constant.

Standard Molar Entropy (S°)

The standard molar entropy of liquid 1-bromo-4-chlorobutane can be determined from heat capacity measurements down to near absolute zero.[22][23][24]

Methodology:

-

Heat Capacity Measurement: The heat capacity of the solid and liquid phases is measured as a function of temperature from as low a temperature as possible up to the desired temperature (e.g., 298.15 K) using calorimetry.

-

Enthalpy of Fusion: The enthalpy of fusion at the melting point is measured using DSC.

-

Calculation: The absolute entropy is calculated by integrating Cp/T with respect to temperature from 0 K to the final temperature, including the entropy change at the phase transition (ΔHfus/Tm).[4][22]

Gibbs Free Energy of Formation (ΔGf°)

Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) are known, the standard Gibbs free energy of formation (ΔGf°) can be calculated using the Gibbs-Helmholtz equation:[25][26][27][28][29]

ΔGf° = ΔHf° - TΔSf°

where T is the standard temperature (298.15 K) and ΔSf° is the standard entropy of formation, calculated from the absolute entropies of the compound and its constituent elements in their standard states.

Visualizations

The following diagram illustrates a general workflow for the determination of thermodynamic properties, integrating both computational estimation and experimental verification.

The synthesis of 1-bromo-4-chlorobutane is a key consideration for its application. A common synthetic route is illustrated below.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of 1-bromo-4-chlorobutane. While direct experimental data is limited, reliable estimations can be made using established group additivity methods. The outlined experimental protocols serve as a standard guide for the precise measurement of these crucial parameters. The provided information and visualizations are intended to support researchers, scientists, and drug development professionals in the effective and safe application of 1-bromo-4-chlorobutane in their work. For critical applications, it is strongly recommended that the estimated values presented herein be validated through experimental measurement.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Rose-Hulman's Introductory Laboratory Physics lab manual [rose-hulman.edu]

- 3. researchgate.net [researchgate.net]

- 4. physical chemistry - What is the relationship between entropy and heat capacity? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Joback method - Wikipedia [en.wikipedia.org]

- 7. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 8. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. linseis.com [linseis.com]

- 13. mdpi.com [mdpi.com]

- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 15. homepages.gac.edu [homepages.gac.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ocf.berkeley.edu [ocf.berkeley.edu]

- 18. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. ocw.mit.edu [ocw.mit.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. omnicalculator.com [omnicalculator.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 29. Gibbs Free Energy [chemed.chem.purdue.edu]

An In-depth Technical Guide to the Chemical Properties of Bromo-chloro-butane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of bromo-chloro-butane isomers, focusing on their physical characteristics, reactivity, and the analytical methods used for their identification and separation. The unique structural features of these dihalogenated alkanes make them valuable as versatile building blocks in organic synthesis.

Introduction to this compound Isomers

This compound (C₄H₈BrCl) exists in several constitutional isomers, which differ in the connectivity of the bromine and chlorine atoms to the butane (B89635) backbone. These include primary, secondary, and tertiary haloalkanes, each exhibiting distinct chemical and physical properties. Furthermore, isomers with chiral centers can exist as enantiomers, which are non-superimposable mirror images. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective chemical transformations, making these compounds useful intermediates in the synthesis of more complex molecules.[1]

The primary constitutional isomers include:

-

1-Bromo-2-chlorobutane

-

2-Bromo-2-chlorobutane

-

2-Bromo-3-chlorobutane

Physical and Chemical Properties

The physical properties of this compound isomers are influenced by the position of the halogen atoms on the carbon chain. These properties are critical for designing reaction conditions and purification strategies.

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Bromo-2-chlorobutane | 171.46[2][3] | Data not available | Data not available | Data not available |

| 1-Bromo-3-chlorobutane | 171.46[4][5] | 154[6] | Data not available | Data not available |

| 1-Bromo-4-chlorobutane | 171.46[7][8] | 175[7] or 80-82 at 30 mmHg[9] | 1.488 at 25 °C or 1.535[7] | 1.4875 |

| 2-Bromo-2-chlorobutane | 171.46[10][11] | 120[10] | Data not available | Data not available |

| 2-Bromo-3-chlorobutane | 171.46[12] | Data not available | Data not available | Data not available |

Chemical Reactivity and Synthetic Applications

The this compound isomers are valuable substrates in organic synthesis due to the presence of two different halogen atoms. The carbon-bromine bond is generally more reactive and serves as a better leaving group than the carbon-chlorine bond, enabling selective functionalization.[1] These compounds are frequently used in nucleophilic substitution and elimination reactions.

For instance, 1-bromo-4-chlorobutane is a key intermediate in the synthesis of cyclic compounds and has been utilized in the preparation of multireceptor-active antipsychotic and antidepressant agents.[9][13] The differential reactivity of the bromine and chlorine atoms allows for stepwise introduction of various functional groups.[13]

Reaction Mechanism: Nucleophilic Substitution (SN2)

A common reaction involving these isomers is the SN2 reaction, where a nucleophile attacks the carbon atom bonded to the leaving group. The reaction proceeds with an inversion of stereochemistry at the reaction center. The relative reactivity of the C-Br and C-Cl bonds allows for selective substitution.

Below is a generalized workflow for a selective nucleophilic substitution on a this compound isomer.

Caption: Generalized workflow for the selective stepwise nucleophilic substitution of this compound.

Experimental Protocols

A. Synthesis of 1-Bromo-4-chlorobutane

A common method for the synthesis of 1-bromo-4-chlorobutane involves the reaction of 4-chloro-1-butanol (B43188) with phosphorus and bromine.

-

Procedure:

-

Prepare a mixture of 4-chloro-1-butanol and phosphorus.

-

Add bromine to the mixture while maintaining the temperature close to 0°C.[14]

-

After the reaction is complete, the 1-bromo-4-chlorobutane can be separated from the reaction mixture by steam distillation.[14]

-

The crude product is then dried, often by azeotropic distillation, and purified by redistillation in the presence of an organic base like diethanolamine.[14]

-

Another synthetic route involves treating 4-chloro-1-butanol with dry gaseous hydrobromic acid.[15]

-

Procedure:

-

Treat predistilled 4-chloro-1-butanol with dry gaseous hydrobromic acid in a solvent that forms an azeotrope with water at boiling point.[15]

-

After the reaction, the organic phase is separated. In a specific example, after injecting HBr gas at 50°C, the mixture is allowed to settle, and the organic phase containing 1-bromo-4-chlorobutane is collected.[15]

-

B. Analytical Characterization

The identification and differentiation of this compound isomers are typically achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between constitutional isomers.[16] The number of signals, their chemical shifts, and splitting patterns in ¹H NMR, along with the number of unique carbon signals in ¹³C NMR, provide a distinct fingerprint for each isomer.[17][18]

-

Sample Preparation: For NMR analysis, the liquid sample is typically dissolved in a deuterated solvent such as CDCl₃ to avoid interference from the solvent's protons.[18]

-

Data Acquisition and Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phasing and baseline correction. The signals in ¹H NMR are integrated to determine the ratio of protons in different chemical environments.[17]

-

-

Gas Chromatography (GC):

-

GC is an effective technique for separating volatile isomers. The retention time of each isomer depends on its boiling point and interaction with the stationary phase of the GC column.[19]

-

For chiral isomers, enantiomers can be separated using a chiral stationary phase. For example, the enantiomers of 2-chlorobutane (B165301) and 2-bromobutane (B33332) have been separated on a Carboblack C adsorbent modified with cyanuric acid.[20]

-

-

Mass Spectrometry (MS):

-

Coupled with GC (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of each isomer. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in characteristic isotopic patterns for the molecular ion and fragment ions.

-

Experimental Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification and characterization of an unknown this compound isomer.

Caption: A typical workflow for the separation and identification of this compound isomers.

References

- 1. 1-Bromo-2-chlorobutane|CAS 108200-18-6| [benchchem.com]

- 2. 1-BROMO-2-CHLOROBUTANE [chembk.com]

- 3. 1-Bromo-2-chlorobutane | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BROMO-3-CHLOROBUTANE|lookchem [lookchem.com]

- 6. 1-bromo-3-chlorobutane [stenutz.eu]

- 7. 1-Bromo-4-chlorobutane | 6940-78-9 | FB00908 | Biosynth [biosynth.com]

- 8. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]

- 10. 2-bromo-2-chlorobutane [stenutz.eu]

- 11. 2-Brom-2-Chlorbutan | C4H8BrCl | CID 19905680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromo-3-chlorobutane | C4H8BrCl | CID 12644679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]

- 15. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. benchchem.com [benchchem.com]

- 18. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Butane, 1-chloro- [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the IUPAC Nomenclature of Bromo-Chloro-Butane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereoisomers of bromo-chloro-butane, focusing on the IUPAC nomenclature, the relationships between the isomers, their physical properties, and the experimental methodologies for their separation and characterization.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the context of this compound, the presence of chiral centers—carbon atoms attached to four different substituent groups—gives rise to multiple stereoisomers. Understanding the precise spatial arrangement of atoms is crucial in drug development and various chemical syntheses, as different stereoisomers can exhibit distinct biological activities and chemical properties.

The most common example of a this compound with stereoisomers is 2-bromo-3-chlorobutane. This molecule has two chiral centers, at carbon 2 and carbon 3. The number of possible stereoisomers for a molecule with n chiral centers is 2n. Therefore, 2-bromo-3-chlorobutane has 22 = 4 possible stereoisomers.[1][2][3][4]

IUPAC Nomenclature of 2-Bromo-3-Chlorobutane Stereoisomers

The absolute configuration of each chiral center in the stereoisomers of 2-bromo-3-chlorobutane is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on each chiral carbon are assigned priorities based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is assigned 'R' (from the Latin rectus, meaning right). If the sequence is counter-clockwise, it is assigned 'S' (from the Latin sinister, meaning left).

The four stereoisomers of 2-bromo-3-chlorobutane are:

-

(2R,3R)-2-bromo-3-chlorobutane

-

(2S,3S)-2-bromo-3-chlorobutane

-

(2R,3S)-2-bromo-3-chlorobutane

-

(2S,3R)-2-bromo-3-chlorobutane

Relationships Between the Stereoisomers

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The remaining relationships are diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

Table 1: Stereoisomeric Relationships of 2-Bromo-3-Chlorobutane

| Isomer 1 | Isomer 2 | Relationship |

| (2R,3R) | (2S,3S) | Enantiomers |

| (2R,3S) | (2S,3R) | Enantiomers |

| (2R,3R) | (2R,3S) | Diastereomers |

| (2R,3R) | (2S,3R) | Diastereomers |

| (2S,3S) | (2R,3S) | Diastereomers |

| (2S,3S) | (2S,3R) | Diastereomers |

The pairs of enantiomers are also sometimes referred to using the older "erythro" and "threo" nomenclature. The "erythro" isomers have similar substituents on the same side in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) pair. The "threo" isomers have similar substituents on opposite sides, corresponding to the (2R,3R) and (2S,3S) pair.

Physical Properties of 2-Bromo-3-Chlorobutane Stereoisomers

A fundamental principle of stereochemistry is that enantiomers have identical physical properties, such as boiling point, melting point, and density, in an achiral environment. Their only distinguishing physical property is their interaction with plane-polarized light; they rotate it in equal but opposite directions. Diastereomers, on the other hand, have different physical properties.

Table 2: Physical Properties of 2-Bromo-3-Chlorobutane Stereoisomers

| Stereoisomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Specific Rotation (°) |

| (2R,3R) | Different from (2R,3S) | Different from (2R,3S) | Different from (2R,3S) | Opposite to (2S,3S) |

| (2S,3S) | Same as (2R,3R) | Same as (2R,3R) | Same as (2R,3R) | Opposite to (2R,3R) |

| (2R,3S) | Different from (2R,3R) | Different from (2R,3R) | Different from (2R,3R) | Opposite to (2S,3R) |

| (2S,3R) | Same as (2R,3S) | Same as (2R,3S) | Same as (2R,3S) | Opposite to (2R,3S) |

Note: Specific experimentally determined values for each property for each individual stereoisomer are not consistently reported in the surveyed literature. The relationships are based on the principles of stereoisomerism.

Experimental Protocols

Separation of Stereoisomers

The separation of the stereoisomers of 2-bromo-3-chlorobutane relies on the differences in their physical properties.

4.1.1. Separation of Diastereomers:

Since diastereomers ((2R,3R)/(2S,3S) pair from the (2R,3S)/(2S,3R) pair) have different physical properties, they can be separated by conventional laboratory techniques such as:

-

Fractional Distillation: Due to expected differences in their boiling points.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed, as the diastereomers will have different retention times on a standard column.

General Protocol for Gas Chromatographic Separation of Diastereomers:

-

Sample Preparation: Prepare a solution of the mixture of 2-bromo-3-chlorobutane stereoisomers in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a suitable detector (e.g., Flame Ionization Detector - FID).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: Implement a temperature gradient to achieve optimal separation of the diastereomeric pairs.

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

-

-

Data Analysis: The two diastereomeric pairs will appear as distinct peaks with different retention times in the chromatogram.

4.1.2. Resolution of Enantiomers:

Enantiomers have identical physical properties in an achiral environment, making their separation (a process called resolution) more complex. Common methods include:

-

Chiral Chromatography: Using a stationary phase that is itself chiral. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

Chemical Resolution: This involves reacting the enantiomeric mixture with a single enantiomer of another chiral compound (a resolving agent) to form a pair of diastereomers. These diastereomers can then be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is chemically removed to yield the pure enantiomers.

General Protocol for Chemical Resolution of Enantiomers (Illustrative Example):

-

Derivatization: If the this compound were, for example, an amine, it could be reacted with a chiral acid (e.g., (R)-(+)-tartaric acid) to form diastereomeric salts.

-

Separation: The resulting diastereomeric salts, having different solubilities, can be separated by fractional crystallization.

-

Regeneration: The separated diastereomeric salts are then treated with a base to regenerate the individual, pure enantiomers of the amine.

Determination of Absolute Configuration

Several instrumental techniques can be used to determine the absolute configuration of chiral molecules:

-

X-ray Crystallography: This is the most definitive method. If a single crystal of one of the stereoisomers can be obtained, its three-dimensional structure can be determined, unambiguously revealing its absolute configuration.

-

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum can be compared to a spectrum predicted by quantum mechanical calculations for a known absolute configuration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral resolving agents or chiral solvating agents can induce different chemical shifts in the NMR spectra of enantiomers, allowing for their differentiation and, in some cases, the assignment of absolute configuration by comparison to known standards.

Visualizations

Caption: Relationships between the stereoisomers of 2-bromo-3-chlorobutane.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chlorobutane (B3272228) is a halogenated alkane with the chemical formula C4H8BrCl.[1][] Its structure, featuring both bromine and chlorine atoms on a butane (B89635) backbone, imparts specific physical and chemical characteristics that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the known physical properties of 1-bromo-3-chlorobutane, details the experimental methodologies for their determination, and presents a logical workflow for property characterization.

Core Physical Properties

The physical properties of 1-bromo-3-chlorobutane are crucial for its handling, application in synthesis, and for predicting its behavior in various systems. The following table summarizes the key physical data available for this compound.

| Physical Property | Value | Source(s) |

| Molecular Formula | C4H8BrCl | [1][][3] |

| Molecular Weight | 171.46 g/mol | [1][][4][5] |

| Boiling Point | 154 °C | [4] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Melting Point | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | 2.4 | [1][5] |

| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents. |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for measuring the key physical properties of liquid compounds like 1-bromo-3-chlorobutane.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and the strength of its intermolecular forces.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus, which includes a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Sample Preparation: Place a measured volume of 1-bromo-3-chlorobutane and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: Position the thermometer so that the top of the bulb is level with the side arm of the distillation head. This ensures the measurement of the vapor temperature as it passes into the condenser.

-

Data Collection: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: Note the atmospheric pressure during the experiment, as boiling point is pressure-dependent.

Measurement of Density

Density is an essential property for converting between mass and volume and is indicative of the compound's packing efficiency.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance are required.

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and measure its mass accurately.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and measure its mass. Calculate the mass of the water.

-

Volume Calculation: Using the known density of water at the recorded temperature, calculate the precise volume of the pycnometer.

-

Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with 1-bromo-3-chlorobutane and measure its mass. Calculate the mass of the sample.

-

Density Calculation: Divide the mass of the 1-bromo-3-chlorobutane by the calculated volume of the pycnometer to determine its density.

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a compound.

Methodology: Abbe Refractometer

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 1-bromo-3-chlorobutane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. The reading is typically temperature-dependent and is often reported at 20°C (n20/D).

Determination of Solubility

Solubility provides insight into the intermolecular interactions between a solute and a solvent, which is critical for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Sample Preparation: In a series of small test tubes, add approximately 0.1 mL of 1-bromo-3-chlorobutane to 2-3 mL of each selected solvent.

-

Observation: Vigorously shake each test tube and observe whether the 1-bromo-3-chlorobutane dissolves completely, is partially soluble, or is insoluble. The formation of a single homogeneous phase indicates solubility.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical compound such as 1-bromo-3-chlorobutane.

References

- 1. 1-Bromo-3-chlorobutane | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BROMO-3-CHLOROBUTANE|lookchem [lookchem.com]

- 4. 1-bromo-3-chlorobutane [stenutz.eu]

- 5. (3R)-1-bromo-3-chlorobutane | C4H8BrCl | CID 60204953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-溴-4-氯丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-bromo-4-chlorobutane [stenutz.eu]

Technical Guide: 2-Bromo-2-chlorobutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-2-chlorobutane is a tertiary haloalkane containing two different halogen substituents. Its structure presents a chiral center, leading to the existence of enantiomers. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its reactivity, which is of interest to organic chemists involved in the synthesis of complex molecules. Due to its bifunctional nature at a tertiary carbon, it serves as a potential intermediate for creating sterically hindered structures.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈BrCl | [1][2][3][4] |

| Molecular Weight | 171.46 g/mol | [1][2][3][4] |

| Boiling Point | 120 °C | [4] |

| IUPAC Name | 2-bromo-2-chlorobutane | [1][2] |

| SMILES | CCC(C)(Cl)Br | [1][2][4] |

Experimental Protocols: Synthesis of 2-Bromo-2-chlorobutane

Protocol: Free-Radical Bromination of 2-Chlorobutane (B165301)

Objective: To synthesize 2-bromo-2-chlorobutane by the substitution of a hydrogen atom with a bromine atom on 2-chlorobutane using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

2-Chlorobutane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobutane (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

-

Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be initiated by shining a UV lamp on the flask.

-

Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than the solvent) and the formation of succinimide (B58015) (which is less dense and will float).

-

Work-up: After the reaction is complete (typically after several hours, when all NBS has been converted to succinimide), cool the mixture to room temperature.

-

Filtration: Filter the mixture to remove the succinimide precipitate.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove any remaining acidic byproducts, and then with deionized water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to isolate 2-bromo-2-chlorobutane from any unreacted starting material and other byproducts.

Reactivity and Mechanistic Pathways

2-Bromo-2-chlorobutane is a tertiary haloalkane, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The presence of two different halogens on the same carbon atom provides interesting reactivity, as the bromide ion is a better leaving group than the chloride ion.

In nucleophilic substitution reactions, 2-bromo-2-chlorobutane is expected to react primarily through an SN1 mechanism due to the stability of the tertiary carbocation intermediate. The rate of reaction would be independent of the nucleophile's concentration. The bromide ion would be the preferential leaving group.

Caption: SN1 and E1 reaction pathways for 2-bromo-2-chlorobutane.

Due to the tertiary nature of the substrate, elimination reactions (E1) will compete with SN1 reactions, especially in the presence of a strong, non-nucleophilic base or at higher temperatures.

Role in Organic Synthesis and Drug Development

2-Bromo-2-chlorobutane is not a known active pharmaceutical ingredient. Its utility in drug development would be as a synthetic intermediate. The bifunctional nature of the molecule at a sterically hindered center allows for the introduction of various functional groups, potentially leading to the synthesis of complex molecular scaffolds.

Caption: General synthetic workflow illustrating the use of 2-bromo-2-chlorobutane.

Safety and Handling

-

Hazards: Highly flammable liquid and vapor. May cause skin and eye irritation. May cause respiratory irritation.

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear protective gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. 2-Brom-2-Chlorbutan | C4H8BrCl | CID 19905680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-bromo-2-chlorobutane | C4H8BrCl | CID 60204945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved The free-radical bromination of (R)-2-chlorobutane | Chegg.com [chegg.com]

- 4. 2-bromo-2-chlorobutane [stenutz.eu]

- 5. 2-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Molecular Structure of Bromo-Chloro-Butane Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and analytical considerations for the enantiomers of bromo-chloro-butane. Due to the limited availability of experimental data for these specific, non-common chiral compounds, this guide combines established principles of stereochemistry with data from closely related molecules and computational chemistry to offer a thorough understanding for research and drug development applications.

Introduction to this compound Stereoisomers

This compound (C₄H₈BrCl) exists as several constitutional isomers depending on the positions of the bromine and chlorine atoms. Chirality, and therefore the existence of enantiomers, arises in these molecules when a carbon atom is bonded to four different substituents. The most notable examples include 1-bromo-2-chlorobutane (B25774) and 2-bromo-3-chlorobutane, which possess one and two chiral centers, respectively.

For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2ⁿ.[1][2]

-

1-Bromo-2-chlorobutane: With one chiral center at the second carbon, it exists as a pair of enantiomers, (R)-1-bromo-2-chlorobutane and (S)-1-bromo-2-chlorobutane.

-

2-Bromo-3-chlorobutane: This isomer has two chiral centers (at C2 and C3), leading to a maximum of four stereoisomers.[1][2][3] These consist of two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).[3][4] The relationship between non-mirror image stereoisomers, such as (2R, 3R) and (2R, 3S), is that of diastereomers.[3][4]

Enantiomers possess identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[3] Diastereomers, on the other hand, have different physical properties.[3]

Molecular Structure and Conformational Analysis

Table 1: Predicted Molecular Geometry Parameters (Computational Data)

| Parameter | 1-Bromo-2-chlorobutane (Representative) | 2-Bromo-3-chlorobutane (Representative) |

| Bond Lengths (Å) | ||

| C-Br | Data not available in literature | Data not available in literature |

| C-Cl | Data not available in literature | Data not available in literature |

| C-C | Data not available in literature | Data not available in literature |

| Bond Angles (°) | ||

| ∠Br-C-C | Data not available in literature | Data not available in literature |

| ∠Cl-C-C | Data not available in literature | Data not available in literature |

| ∠C-C-C | Data not available in literature | Data not available in literature |

| Dihedral Angles (°) | ||

| Br-C-C-Cl | Data not available in literature | Data not available in literature |

Note: The absence of specific experimental data in the literature highlights the need for computational modeling to obtain these structural parameters.

Experimental Protocols

Asymmetric Synthesis of this compound Enantiomers

The enantioselective synthesis of bromo-chloro-butanes can be approached through the stereospecific functionalization of alkenes. A common strategy involves the formation of a halohydrin intermediate, which can then be converted to the desired bromo-chloro-alkane.

Proposed Protocol for the Synthesis of (R)- and (S)-1-bromo-2-chlorobutane:

This protocol is based on the general principles of asymmetric halohydrin formation and subsequent conversion.

-

Asymmetric Halohydrin Formation:

-

React 1-butene (B85601) with a source of electrophilic bromine (e.g., N-bromosuccinimide) in the presence of a chiral catalyst and a chloride source in an appropriate solvent. The choice of a chiral ligand (e.g., a chiral diamine or phosphine) will determine the enantioselectivity of the resulting chlorohydrin.

-

The reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the chloride nucleophile in an anti-addition manner.[5]

-

-

Purification of the Chiral Chlorohydrin:

-

The resulting chiral 1-bromo-2-chlorobutane can be purified from the reaction mixture using standard techniques such as column chromatography on silica (B1680970) gel.

-

-

Characterization:

-

The enantiomeric excess of the synthesized product should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enantioselective Separation

3.2.1. Gas Chromatography (GC)

A detailed protocol for the separation of the enantiomers of the closely related 2-bromobutane (B33332) and 2-chlorobutane (B165301) has been established and can be adapted for this compound isomers.

Experimental Protocol for Chiral GC Separation:

-

Chromatograph: Tsvet-500M chromatograph with a flame ionization detector.

-

Column: Stainless steel column (1 m x 3 mm) packed with Carboblack C adsorbent modified with 10% cyanuric acid.

-

Carrier Gas: Helium, with a flow rate of 15-20 mL/min.

-

Temperatures:

-

Injector: 200°C

-

Detector: 200°C

-

Column Oven: Temperature program from 70°C to 110°C.

-

-

Sample Preparation: The this compound sample is dissolved in a suitable volatile solvent (e.g., dichloromethane).

-

Injection: 1 µL of the sample solution is injected.

-

Data Analysis: The retention times of the two enantiomers are used to determine the enantiomeric composition.

3.2.2. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. The selection of the chiral stationary phase (CSP) is critical.

Proposed Protocol for Chiral HPLC Separation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a good starting point for screening.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The ratio can be optimized to achieve the best separation (e.g., 90:10, 80:20).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as haloalkanes lack a strong chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase.

Optical Rotation Measurement

Polarimetry is used to measure the optical rotation of the separated enantiomers.

Experimental Protocol for Polarimetry:

-

Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

-

Instrumentation: Use a polarimeter with a sodium D-line light source.

-

Measurement:

-

Calibrate the instrument with the pure solvent (blank).

-

Fill the sample cell of a known path length (l, in dm) with the sample solution.

-

Measure the observed rotation (α).

-

-

Calculation of Specific Rotation ([α]): [α] = α / (l * c) The specific rotation is a characteristic property of the enantiomer.

Table 2: Optical Rotation Data

| Enantiomer | Specific Rotation ([α]) |

| (R)-1-bromo-2-chlorobutane | Data not available in literature |

| (S)-1-bromo-2-chlorobutane | Data not available in literature |

| (2R, 3R)-2-bromo-3-chlorobutane | Data not available in literature |

| (2S, 3S)-2-bromo-3-chlorobutane | Data not available in literature |

| (2R, 3S)-2-bromo-3-chlorobutane | Data not available in literature |

| (2S, 3R)-2-bromo-3-chlorobutane | Data not available in literature |

Note: The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively. This cannot be predicted from the R/S configuration and must be determined experimentally.

Visualization of Workflow

The synthesis and analysis of this compound enantiomers follow a logical workflow.

Conclusion

This technical guide has outlined the key structural and analytical aspects of this compound enantiomers. While a lack of direct experimental data necessitates a reliance on theoretical predictions and analogous compound data, the principles and protocols presented here provide a solid foundation for researchers and drug development professionals. The ability to synthesize, separate, and characterize these chiral molecules is essential for understanding their properties and potential applications. Future work should focus on obtaining experimental data for these compounds to validate computational models and further refine analytical methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 4. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 5. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Bromo-Chloro-Butane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of various bromo-chloro-butane isomers under different environmental and chemical conditions. Understanding the degradation pathways and kinetics is crucial for the handling, storage, and application of these compounds in research and pharmaceutical development. This document summarizes available data on their thermal, photochemical, and chemical stability, and provides detailed experimental protocols for stability assessment.

Introduction to this compound Isomers

Bromo-chloro-butanes are halogenated hydrocarbons with the general formula C₄H₈BrCl. The presence of two different halogens, bromine and chlorine, on a butane (B89635) backbone leads to a variety of structural isomers, each with unique physical and chemical properties. The position of the halogen atoms significantly influences the molecule's polarity, reactivity, and, consequently, its stability. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, with the C-Br bond being weaker and bromide being a better leaving group, is a key determinant of their stability.[1][2]

Thermal Stability

The thermal stability of bromo-chloro-butanes is a critical parameter for their safe handling and use in processes involving elevated temperatures. Decomposition can proceed through various mechanisms, including elimination of hydrogen halides (HBr or HCl) or homolytic cleavage of the carbon-halogen bond to form radical intermediates.

Decomposition Mechanisms

The primary thermal degradation pathway for many haloalkanes is dehydrohalogenation, an elimination reaction that forms an alkene, hydrogen bromide, and hydrogen chloride.[3] The reaction rate and product distribution are influenced by the structure of the isomer and the reaction conditions. For example, the thermal decomposition of 1-bromo-2-chloroethane (B52838), a related compound, primarily yields vinyl chloride and hydrogen bromide, suggesting a preference for HBr elimination.[3] This process is often a radical-chain reaction, which can be initiated by the homolytic cleavage of the weaker C-Br bond.

dot

Caption: Radical chain mechanism for thermal decomposition.

Quantitative Stability Data

Specific kinetic data for the thermal decomposition of this compound isomers is scarce in the literature. However, data from analogous compounds can provide valuable insights. For instance, the rate coefficient for the thermal decomposition of 1-bromo-2-chloroethane in the gas phase over a specific temperature range has been reported.[3]

| Compound | Temperature Range (°C) | Rate Coefficient (k) | Activation Energy (Ea) | Reference |

| 1-Bromo-2-chloroethane | 307–358 | k₀.₅= 9.3 × 10⁹ exp(–40,800/RT) mole⁻½ l.½ sec⁻¹ | 40.8 kcal/mol | [3] |

| 1-Chlorohexane | 600-1000 K | k∞ = (8 ± 5) × 10¹³ exp[-((56.7 ± 0.4) kcal mol⁻¹/RT)] s⁻¹ | 56.7 kcal/mol | [4] |

| 2-Bromopropene | 1100-1250 K | k = 10¹⁴.¹² exp(-32830K/T) s⁻¹ | ~65 kcal/mol | [5] |

| 2-Chloropropene (B1346963) | 1100-1250 K | k = 10¹⁴.⁸ exp(-34200K/T) s⁻¹ | ~68 kcal/mol | [5] |

Note: The data for 1-bromo-2-chloroethane corresponds to a reaction that is half-order in the substrate.[3] The data for other compounds are for analogous dehydrohalogenation reactions.

Photochemical Stability

Exposure to light, particularly in the ultraviolet (UV) region, can induce photochemical degradation of bromo-chloro-butanes. The energy from photons can lead to the homolytic cleavage of the carbon-halogen bonds, generating reactive radical species.

Photodegradation Pathways

The primary photochemical process for haloalkanes is the cleavage of the C-X bond, where X is a halogen.[6][7] Due to the lower bond dissociation energy, the C-Br bond is more susceptible to photolytic cleavage than the C-Cl bond. This initial step generates an alkyl radical and a halogen atom, which can then participate in a series of secondary reactions, including hydrogen abstraction from other molecules, radical-radical recombination, or further decomposition.

dot

Caption: Primary photochemical degradation pathways.

Quantitative Photostability Data

| Compound | Wavelength (nm) | Quantum Yield (Φ) for Br atom formation | Reference |

| Bromoform (CHBr₃) | 303 - 324 | ~1.0 | [8] |

| Bromoform (CHBr₃) | 266 | 0.76 ± 0.03 | [8] |

Chemical Stability: Reactions with Acids, Bases, and Nucleophiles

The chemical stability of bromo-chloro-butanes is highly dependent on the reaction medium. They can undergo substitution and elimination reactions in the presence of acids, bases, and nucleophiles.

Stability in Acidic Conditions (Hydrolysis)

In aqueous acidic solutions, bromo-chloro-butanes can undergo hydrolysis, a nucleophilic substitution reaction where a water molecule replaces a halogen atom to form an alcohol. The reaction rate is influenced by the stability of the carbocation intermediate that can be formed. Tertiary bromo-chloro-butanes are more likely to undergo hydrolysis via an Sₙ1 mechanism due to the formation of a stable tertiary carbocation. Primary and secondary isomers will react more slowly, likely through an Sₙ2 mechanism. The C-Br bond is more susceptible to hydrolysis than the C-Cl bond due to bromide being a better leaving group.[1][2]

dot

Caption: Mechanisms of acid-catalyzed hydrolysis.

Stability in Basic Conditions (Elimination)

In the presence of a strong base, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), bromo-chloro-butanes are prone to undergo elimination reactions (dehydrohalogenation) to form alkenes.[5][9] The E2 mechanism is common, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group, in a concerted step with the departure of the halide ion. Due to the weaker C-Br bond, elimination of HBr is generally favored over HCl. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product, although bulky bases can favor the formation of the less substituted alkene (Hofmann product).[5][10]

Caption: Workflow for TGA-based thermal stability testing.

Photochemical Stability Assessment (Aqueous Photolysis)

This protocol is based on EPA OPPTS 835.2240 guidelines for photodegradation in water. [11] Objective: To determine the rate of photodegradation and identify the major photoproducts of a this compound isomer in an aqueous solution.

Apparatus:

-

Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp with filters for wavelengths > 290 nm).

-

Quartz or borosilicate glass reaction vessels.

-

Stirring mechanism.

-

Temperature control system.

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis.

Procedure:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of the this compound isomer at a known concentration.

-

Experimental Setup:

-

Fill the reaction vessels with the test solution.

-

Include dark controls (vessels wrapped in aluminum foil) to assess hydrolysis or other non-photochemical degradation.

-

Place the vessels in the photoreactor and maintain a constant temperature (e.g., 25 °C).

-

-

Irradiation and Sampling:

-

Expose the samples to the light source.

-

Withdraw aliquots from both irradiated and dark control vessels at predetermined time intervals.

-

-

Sample Analysis:

-

Extract the this compound and its degradation products from the aqueous samples using a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Analyze the extracts by GC-MS to identify and quantify the parent compound and its photoproducts.

-

-

Data Analysis:

-

Plot the concentration of the parent compound as a function of irradiation time.

-

Determine the photodegradation rate constant and the half-life of the compound.

-

Propose a degradation pathway based on the identified photoproducts.

-

dot

Caption: Workflow for aqueous photolysis stability study.

Analysis of Degradation Products by GC-MS

Objective: To separate, identify, and quantify this compound isomers and their degradation products.

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column suitable for halogenated compounds (e.g., DB-5ms, DB-624).

-

Mass Spectrometer (MS) detector (e.g., quadrupole or ion trap).

Typical GC-MS Parameters:

-

Injector: Split/splitless, 250 °C.

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

MS Interface: 280 °C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Procedure:

-

Sample Preparation: Prepare standards of the this compound isomers and expected degradation products in a suitable solvent. Extract experimental samples as described in the stability protocols.

-

Injection: Inject a small volume (e.g., 1 µL) of the standard or sample extract into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra to those of authentic standards or to spectral libraries (e.g., NIST).

-

Quantify the compounds by integrating the peak areas of characteristic ions and using a calibration curve generated from the standards.

-

Conclusion

The stability of this compound isomers is a complex function of their molecular structure and the conditions to which they are exposed. The weaker carbon-bromine bond generally dictates their reactivity, making them susceptible to thermal and photochemical degradation, as well as nucleophilic substitution and elimination reactions. While specific quantitative data for many this compound isomers remains limited, the principles of haloalkane reactivity and the provided experimental protocols offer a solid framework for researchers, scientists, and drug development professionals to assess the stability of these compounds in their specific applications. Further research is warranted to generate a more comprehensive dataset of stability parameters for this important class of halogenated hydrocarbons.

References

- 1. Thermal decomposition of 2-bromopropene, and 2-chloropropene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 3. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. vurup.sk [vurup.sk]

- 5. Thermal Decomposition of 2-Bromopropene, and 2-Chloropropene | NIST [nist.gov]

- 6. Revision Notes - Explain photochemical reaction of alkanes with chlorine | Organic Chemistry | Chemistry - 0620 - Supplement | IGCSE | Sparkl [sparkl.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Bromo-Chloro-Butane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards associated with the handling of bromo-chloro-butane isomers. Given the limited publicly available data on specific this compound isomers, this guide draws upon information from safety data sheets for structurally similar compounds, such as 1-bromo-4-chlorobutane (B103958) and various brominated and chlorinated butanes, as well as the broader class of halogenated hydrocarbons. This information is intended to empower researchers to implement robust safety protocols and mitigate potential risks in the laboratory and during drug development processes.

Core Hazards and Toxicological Profile